(1R,3R)-5-bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
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Overview
Description
(1R,3R)-5-bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromine atom, a hydroxyl group, and a spiro linkage between an indene and an oxazolidine ring. Such structural features often impart significant biological activity and make the compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-5-bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione typically involves multiple steps:
Formation of the Indene Derivative: The initial step often involves the bromination of indene to introduce the bromine atom at the desired position.
Spirocyclization: The brominated indene is then subjected to a cyclization reaction with an appropriate oxazolidine precursor under acidic or basic conditions to form the spiro linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for bromination and cyclization steps, as well as employing robust catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1R,3R)-5-bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit significant activity due to its structural features. It can be used in the study of enzyme inhibition, receptor binding, and as a probe in biochemical assays.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. The presence of the bromine atom and hydroxyl group suggests possible interactions with biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and resins, due to its stable spirocyclic structure.
Mechanism of Action
The mechanism by which (1R,3R)-5-bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group can form hydrogen bonds and halogen bonds, respectively, with target molecules, influencing their activity. The spirocyclic structure may also play a role in stabilizing the compound within biological systems.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-5-chloro-3-hydroxy-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione: Similar structure but with a chlorine atom instead of bromine.
(1R,3R)-5-fluoro-3-hydroxy-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione: Similar structure but with a fluorine atom instead of bromine.
(1R,3R)-5-iodo-3-hydroxy-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (1R,3R)-5-bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione lies in the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can lead to different interaction profiles with biological targets, making this compound particularly interesting for further study.
Properties
IUPAC Name |
(1R,3R)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO4/c12-5-1-2-7-6(3-5)8(14)4-11(7)9(15)13-10(16)17-11/h1-3,8,14H,4H2,(H,13,15,16)/t8-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGQJQXMVHWYRI-LDYMZIIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C13C(=O)NC(=O)O3)C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C([C@@]13C(=O)NC(=O)O3)C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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